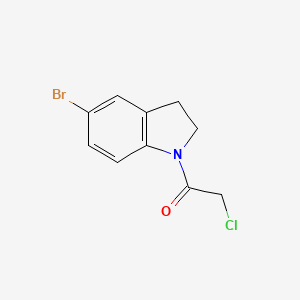![molecular formula C19H26N2O2 B7536171 4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7536171.png)
4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is also known as CX546 and is a positive allosteric modulator of the AMPA receptor.
Mécanisme D'action
CX546 acts as a positive allosteric modulator of the AMPA receptor by binding to a specific site on the receptor, known as the modulatory site. This binding leads to an increase in the activity of the receptor, resulting in an increase in synaptic transmission and long-term potentiation.
Biochemical and Physiological Effects:
CX546 has been shown to have a number of biochemical and physiological effects. It has been shown to enhance synaptic transmission and long-term potentiation, which are crucial processes for learning and memory. CX546 has also been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, leading to an increase in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CX546 in lab experiments is its ability to enhance synaptic transmission and long-term potentiation, which are crucial processes for learning and memory. CX546 has also been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, making it a useful tool for studying the effects of these neurotransmitters on cognitive function. However, one of the limitations of using CX546 in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are many future directions for research on CX546. One area of research is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Another area of research is the investigation of the potential therapeutic applications of CX546 in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, research on the potential toxicity of CX546 and its effects on long-term cognitive function is also needed.
Conclusion:
In conclusion, CX546 is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a positive allosteric modulator of the AMPA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. CX546 has been shown to enhance synaptic transmission and long-term potentiation, increase the release of neurotransmitters such as glutamate and acetylcholine, and has potential applications in the treatment of cognitive disorders. While there are limitations to using CX546 in lab experiments, there are many future directions for research on this compound.
Méthodes De Synthèse
The synthesis of CX546 involves the reaction of 4-aminobenzamide with cyclohexylmethylpyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain CX546 in its pure form.
Applications De Recherche Scientifique
CX546 has been extensively studied for its potential applications in scientific research. It is a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CX546 has been shown to enhance the activity of the AMPA receptor, leading to an increase in synaptic transmission and long-term potentiation.
Propriétés
IUPAC Name |
4-[2-(cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c20-18(22)15-8-10-16(11-9-15)19(23)21-12-4-7-17(21)13-14-5-2-1-3-6-14/h8-11,14,17H,1-7,12-13H2,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDQSSQZNKMZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCCN2C(=O)C3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7536089.png)
![3-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7536103.png)
![N-[1-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B7536104.png)
![2-(2-oxopyrrolidin-1-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7536106.png)
![N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide](/img/structure/B7536112.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7536138.png)
![3-(methanesulfonamido)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B7536152.png)

![2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7536159.png)
![1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
![[4-(2,2-Difluoroethyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B7536193.png)
![2-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536197.png)
![N-[1-(2,2-difluoroethyl)piperidin-4-yl]-4-ethylsulfonylbenzamide](/img/structure/B7536199.png)